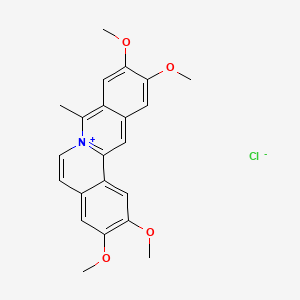

Coralyne chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coralyne chloride is a protoberberine alkaloid known for its potent anti-cancer activities. It acts as a topoisomerase I poison, inducing DNA cleavage mediated by topoisomerase I. This compound is also used in the preparation of coralyne derivatives and as a DNA-binding fluorescent probe .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Coralyne chloride can be synthesized through a five-step process from commercially available materials, achieving an overall yield of 56% . The synthetic route involves the following steps:

- Formation of the core structure through a series of condensation reactions.

- Introduction of functional groups to enhance biological activity.

- Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions: Coralyne chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its binding affinity to DNA.

Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Coralyne chloride has a wide range of scientific research applications:

Chemistry: Used as a DNA-binding fluorescent probe to study nucleic acid interactions.

Mecanismo De Acción

Coralyne chloride is compared with other protoberberine alkaloids such as berberine and palmatine:

Berberine: Similar to this compound, berberine also intercalates into DNA and exhibits anti-cancer properties.

Uniqueness: this compound’s unique ability to stabilize non-duplex DNA structures and its potent inhibition of topoisomerase I distinguish it from other similar compounds. Its higher binding affinity and greater potency make it a valuable tool in both research and therapeutic applications .

Comparación Con Compuestos Similares

- Berberine

- Palmatine

- Coptisine

Actividad Biológica

Coralyne chloride is a small crescent-shaped molecule known for its significant biological activity, particularly in the context of cancer treatment and DNA interactions. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

This compound (C22H22ClNO4) is a synthetic compound recognized for its ability to intercalate into DNA structures. Its unique binding properties allow it to interact selectively with triplex DNA, which has implications for gene regulation and potential cancer therapies .

1. DNA Binding and Modulation

Coralyne exhibits a strong affinity for triplex DNA structures over canonical duplex DNA. This selectivity is attributed to its ability to stabilize triplex formations, potentially inhibiting the expression of genes associated with cancer progression . The binding mechanism involves photoinduced electron transfer (PET) processes that are sensitive to the local microenvironment of the DNA, indicating coralyne's role as a potential probe for recognizing water content in DNA structures .

2. Radiosensitization Effects

Recent studies have demonstrated that coralyne can enhance the effects of ionizing radiation on cancer cells, specifically A549 lung cancer cells. When combined with radiation, coralyne treatment resulted in:

- Inhibition of Clonogenic Survival : Cells pre-treated with coralyne showed a significantly reduced ability to form colonies post-radiation exposure compared to controls .

- Cell Cycle Modulation : Coralyne treatment abrogated G2/M phase arrest induced by radiation, facilitating cell death and enhancing radiosensitivity .

Table 1: Summary of Biological Effects of this compound

Case Study 1: Radiosensitization in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of coralyne (1–100 µM) for 24 hours before exposure to ionizing radiation (2 Gy). The results indicated a significant decrease in cell viability and clonogenic survival at higher concentrations of coralyne, suggesting its potential as an adjuvant in radiotherapy .

Figures from the Study:

- Figure 4 : Viability of A549 cells treated with coralyne over time.

- Figure 6 : Survival fraction post-radiation exposure.

Case Study 2: Sequence-Specific Binding Behavior

Research utilizing ultrafast fluorescence spectroscopy revealed that coralyne preferentially binds to G-containing triplex DNA. This binding was characterized by distinct fluorescence quenching patterns, indicating effective intercalation and stabilization of the triplex structure . This property suggests potential applications in targeted gene therapy strategies.

Propiedades

Número CAS |

6872-73-7 |

|---|---|

Fórmula molecular |

C22H22NO4+ |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |

Clave InChI |

GOEJQGGEIVSVOK-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.[Cl-] |

SMILES canónico |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |

Key on ui other cas no. |

38989-38-7 |

Pictogramas |

Acute Toxic |

Números CAS relacionados |

38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |

Sinónimos |

coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.